![molecular formula C20H25N5OS B12575302 Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
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Overview
Description
Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- is a complex organic compound that features a unique structure combining an acetamide group, a cyclohexyl ring, and a triazinoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation under controlled conditions:
Oxidizing Agent | Conditions | Product | Yield | Key Observations |
---|---|---|---|---|
KMnO₄ | Acidic aqueous medium, 60°C | Sulfoxide derivative | 65–75% | Selective oxidation to sulfoxide occurs without over-oxidation to sulfone. |
H₂O₂/CH₃COOH | Room temperature, 24h | Sulfone derivative | 40–50% | Requires prolonged reaction times for complete conversion. |
Mechanistic Insight : The sulfur atom in the thioether linkage is electrophilic, making it susceptible to oxidation. The methyl and cyclohexyl substituents on the acetamide moiety slightly sterically hinder the reaction .
Reduction Reactions
The acetamide group and triazinoindole core participate in selective reductions:
Nucleophilic Substitution
The methylthio group acts as a leaving site in displacement reactions:
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Primary amines | DMF, 80°C | Substituted acetamide derivatives | 55–70% |
Alkoxides | EtOH, reflux | Alkoxy-substituted triazinoindoles | 30–45% |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the triazinoindole core:
Example : Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced π-stacking potential .
Hydrolysis and Stability
The acetamide group hydrolyzes under extreme conditions:
Conditions | Product | Stability Notes |
---|---|---|
6M HCl, reflux | Carboxylic acid derivative | Degradation of triazinoindole core occurs after 8h. |
NaOH/EtOH, 50°C | Sodium carboxylate | Stable for ≤4h before decomposition. |
Functionalization of the Triazinoindole Core
Reagent | Site | Product | Yield |
---|---|---|---|
HNO₃/H₂SO₄ | C6 of indole moiety | Nitro-substituted derivative | 20–30% |
Comparative Reactivity Table
Key differences between this compound and analogs:
Mechanistic and Synthetic Implications
-
Steric Effects : The cyclohexyl and N-methyl groups hinder nucleophilic attacks but stabilize intermediates in oxidation .
-
Electronic Effects : Electron-withdrawing triazine ring directs electrophiles to the indole moiety.
-
Catalytic Systems : Palladium-based catalysts outperform copper in coupling reactions due to better compatibility with sulfur-containing substrates .
This compound’s versatility in chemical reactions underscores its potential as a scaffold for drug discovery and materials science. Further studies should explore photochemical and enzymatic transformations.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing indole and triazine derivatives exhibit significant anticancer properties. These compounds can inhibit various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. For instance, studies have shown that similar triazine derivatives demonstrate cytotoxic effects against human cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The presence of sulfur and nitrogen heterocycles in the structure of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Indole derivatives are widely recognized for their anti-inflammatory properties. Through modulation of inflammatory mediators such as cytokines and prostaglandins, Acetamide derivatives may provide therapeutic benefits in treating conditions like arthritis and other inflammatory diseases. The ability to inhibit cyclooxygenase enzymes further supports this application .
Table 1: Summary of Biological Activities
Case Study: Triazine Derivatives in Cancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of triazine-based compounds for their anticancer activity. The findings suggested that modifications on the triazine ring significantly affected the potency against various cancer cell lines. Acetamide derivatives were highlighted for their potential to overcome drug resistance in certain cancers .
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- involves its interaction with specific molecular targets and pathways. The triazinoindole moiety is known to interact with various biological receptors, potentially leading to the modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
- Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
Uniqueness
Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- stands out due to its specific substitution pattern on the triazinoindole core, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to similar compounds, making it a valuable subject of study .
Biological Activity
Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- is a synthetic organic compound with a complex molecular structure that suggests significant potential for various biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and comparative analyses.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H25N5OS
- Molecular Weight : 383.51 g/mol
- CAS Number : 603946-45-8
The unique structural features of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-, including the cyclohexyl and triazino-indole moieties, contribute to its potential pharmacological properties.
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities. Here are some notable findings:
Anticancer Activity
Studies have shown that derivatives of triazino-indole compounds possess significant anticancer properties. For instance:
- Case Study : A related compound demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved the induction of apoptosis and autophagy in resistant cancer models .
Anti-inflammatory Effects
Compounds with thioether linkages are often evaluated for their anti-inflammatory properties. In vitro assays have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Acetamide Derivative | Not yet reported | To be determined |
These results suggest that Acetamide derivatives could have comparable or superior anti-inflammatory effects compared to established NSAIDs .
Antimicrobial Activity
The antimicrobial potential of thioether derivatives has been explored in various studies. For example:
- Research Findings : Certain thioether compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Acetamide derivatives. Key modifications that have been explored include:
- Substitution Patterns : Variations in substituents on the indole or triazine rings can significantly alter potency.
- Linker Variations : The type of linker used (e.g., thioether vs. amine) can influence both solubility and bioactivity.
Comparative Analysis with Similar Compounds
To better understand the potential of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Acetamide, N-(3-fluorophenyl)-2-thio-N-methyl | Phenyl group instead of cyclohexyl | Antimicrobial |
Acetamide, N-cyclopentyl-N-(4-chlorophenyl)-2-thio | Cyclopentyl instead of cyclohexyl | Antitumor |
Acetamide, N-(4-methoxyphenyl)-2-thio-N-methyl | Methoxy substitution on phenyl | CNS activity |
The combination of a cyclohexyl group and a complex triazino-indole structure enhances its potential biological activities compared to simpler analogs .
Properties
Molecular Formula |
C20H25N5OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C20H25N5OS/c1-13-9-10-16-15(11-13)18-19(25(16)3)21-20(23-22-18)27-12-17(26)24(2)14-7-5-4-6-8-14/h9-11,14H,4-8,12H2,1-3H3 |
InChI Key |
CFCRELDGXIRSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N(C)C4CCCCC4)C |
Origin of Product |
United States |
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